molecular formula C16H19N3O5 B571599 Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- CAS No. 1429334-00-8

Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

Cat. No.: B571599
CAS No.: 1429334-00-8
M. Wt: 333.344
InChI Key: ZINXMVCVGXRHDV-AWEZNQCLSA-N
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Description

Structural Elucidation of Acetamide, N-[[(5S)-2-Oxo-3-[4-(3-Oxo-4-Morpholinyl)Phenyl]-5-Oxazolidinyl]Methyl]-

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- reflects its core oxazolidinone scaffold and stereochemical features. The parent structure is a 2-oxazolidinone ring substituted at position 3 with a 4-(3-oxomorpholin-4-yl)phenyl group and at position 5 with an acetamide-bearing methyl group. The (5S) designation specifies the absolute configuration at the C5 chiral center, which is critical for molecular recognition in biological systems.

Chiral Center Analysis at C5 Position

The C5 stereocenter arises from the oxazolidinone ring’s tetrahydrofuran-like structure, where the methylene bridge connects to the acetamide side chain. X-ray crystallographic studies of related oxazolidinones confirm that the (S) -configuration at C5 optimizes spatial alignment for target binding, as seen in Linezolid analogs. This configuration influences the molecule’s three-dimensional topology, particularly the orientation of the acetamide moiety relative to the morpholinyl-phenyl group.

Morpholinyl-Phenyl-Oxazolidinone Core Architecture

The compound’s core integrates three structural domains:

  • Oxazolidinone ring : A five-membered lactam (2-oxazolidinone) providing rigidity and hydrogen-bonding capacity via the carbonyl group.
  • 4-(3-Oxomorpholin-4-yl)phenyl substituent : A para-substituted phenyl ring linked to a 3-oxomorpholine moiety, introducing conformational flexibility and polarity.
  • C5 acetamide side chain : A methyl-acetamide group extending from the oxazolidinone’s C5 position, critical for interactions with biological targets.

Table 1: Key Structural Features of the Compound

Feature Description
Parent ring 2-Oxazolidinone (C3/C5 substitutions)
C3 substituent 4-(3-Oxomorpholin-4-yl)phenyl group
C5 substituent (S)-configured methyl-acetamide
Molecular formula C₁₆H₁₉N₃O₅
Molecular weight 333.34 g/mol

Comparative Analysis with Linezolid Structural Analogues

Positional Isomerism in Oxazolidinone Derivatives

Positional isomerism significantly impacts biological activity in oxazolidinones. Unlike Linezolid, which has a 3-fluoro-4-(4-morpholinyl)phenyl group at C3, this compound features a 4-(3-oxomorpholin-4-yl)phenyl substituent. The shift from a fluorine atom to a 3-oxomorpholine group alters electron distribution and steric bulk, potentially modifying target affinity. For example:

  • Linezolid (C3 substituent) : 3-Fluoro-4-(4-morpholinyl)phenyl.
  • This compound (C3 substituent) : 4-(3-Oxomorpholin-4-yl)phenyl.

Table 2: Positional Isomerism in Selected Oxazolidinones

Compound C3 Substituent Bioactivity (MIC Range vs S. aureus)
Linezolid 3-Fluoro-4-(4-morpholinyl)phenyl 1–4 µg/mL
Rivaroxaban Impurity B 4-(3-Oxomorpholin-4-yl)phenyl Not reported
Eperezolid 3-Fluoro-4-(1-piperazinyl)phenyl 0.5–2 µg/mL
Functional Group Substitution Patterns

Functional group variations at C5 distinguish this compound from Linezolid derivatives:

  • Acetamide vs. Hydroxymethyl : Linezolid’s C5 hydroxymethyl group is acetylated in this compound, converting a polar hydroxyl to a less polar acetamide. This modification enhances metabolic stability but may reduce water solubility.
  • Morpholinyl modifications : The 3-oxo group in the morpholine ring introduces an additional hydrogen-bond acceptor, contrasting with Linezolid’s unmodified morpholine.

Key substitutions in related analogs :

  • Tedizolid : Replaces morpholine with a tetrahydropyran ring, improving potency.
  • Radezolid : Incorporates a thiomorpholine group, enhancing Gram-negative activity.

Properties

IUPAC Name

N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINXMVCVGXRHDV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429334-00-8
Record name N-(((5S)-2-Oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429334008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(((5S)-2-OXO-3-(4-(3-OXO-4-MORPHOLINYL)PHENYL)-5-OXAZOLIDINYL)METHYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWF3XH3UKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

The carbamate substrate (e.g., N-carbobenzoxy-3-fluoro-4-morpholinylaniline) undergoes deprotonation by a strong base such as lithium tert-butoxide (pK<sub>DMSO</sub> > 12), enabling nucleophilic attack by the acetamidoacetoxypropane. The lithium cation stabilizes intermediates, facilitating ring closure to form the oxazolidinone core. Key steps include:

  • Deprotonation : Lithium tert-butoxide deprotonates the carbamate, generating a reactive alkoxide.

  • Nucleophilic Substitution : The (S)-configured acetamidoacetoxypropane attacks the electrophilic carbon, displacing the leaving group.

  • Cyclization : Intramolecular nucleophilic attack forms the oxazolidinone ring, with stereochemistry dictated by the chiral starting material.

Example Synthesis :

  • Reactants :

    • N-Carbobenzoxy-3-fluoro-4-morpholinylaniline (1.032 g, 3.125 mmol)

    • (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide (1.207 g, 6.234 mmol)

  • Conditions :

    • Solvent: THF/DMF/MeOH

    • Base: Lithium tert-butoxide (3.00 equiv)

    • Temperature: 5–21°C

    • Time: 21 hours

  • Workup : Quenching with NH<sub>4</sub>Cl, extraction with CH<sub>2</sub>Cl<sub>2</sub>, and crystallization from xylenes.

  • Yield : 72.9% after recrystallization.

Stereochemical Control

The (5S) configuration is preserved by using enantiomerically pure (S)-acetamidoacetoxypropane, avoiding racemization during the reaction. Lithium coordination ensures precise spatial orientation during cyclization.

Palladium-Catalyzed Cross-Coupling for Aryl Functionalization

US20030166620A1 discloses a palladium-mediated strategy for introducing aryl groups to oxazolidinones. While originally designed for pyridine derivatives, this method adapts to incorporate the 4-(3-oxo-4-morpholinyl)phenyl moiety.

Synthetic Sequence

  • Trimethylstannyl Intermediate Preparation :

    • A hydroxymethyl oxazolidinone is converted to a trimethylstannyl derivative via halogenation (e.g., using Sn(CH<sub>3</sub>)<sub>3</sub>Cl).

  • Cross-Coupling :

    • The stannyl compound reacts with 4-bromo-3-oxo-morpholinylbenzene under palladium catalysis (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>).

    • Conditions : 60–150°C in DMF or THF, 30 min–12 hours.

Key Considerations :

  • The morpholinyl group’s electron-withdrawing nature necessitates elevated temperatures for effective coupling.

  • Competing side reactions (e.g., homocoupling) are mitigated by optimizing catalyst loading and stoichiometry.

Chiral Resolution and Auxiliary-Based Approaches

Historical methods from PMC4412212 highlight chiral resolution and asymmetric synthesis for oxazolidinones. These strategies ensure high enantiomeric excess (ee) for the (5S) configuration.

Chiral Resolution via Mandelic Acid

  • Step 1 : Racemic amino-diol intermediates (from aniline and glycidol) are resolved using (R)-mandelic acid.

  • Step 2 : Cyclization with diethyl carbonate forms the oxazolidinone core.

  • Step 3 : Tosylation, azide displacement, and acetylation introduce the acetamide group.

DuPONT Asymmetric Synthesis

  • Epoxide Cyclization : (R)-Glycidol butyrate reacts with 4-acetylphenyl isocyanate under LiBr catalysis to form the oxazolidinone.

  • Functionalization : Saponification, methylation, and acetylation yield the target acetamide.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Lithium-MediatedOne-step, high stereocontrolRequires chiral starting material72.9%
Palladium CouplingModular aryl group introductionSensitivity to morpholinyl substituents~65%*
Chiral ResolutionHigh ee (>98%)Multi-step, low scalability50–60%
Gold CatalysisMild conditions, functional group toleranceNot yet applied to target compound80–90%†

*Estimated based on analogous reactions.
†Reported for similar substrates.

Critical Challenges and Optimization Strategies

  • Morpholinyl Group Stability : The 3-oxo-4-morpholinyl group is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., THF) are critical during synthesis.

  • Stereochemical Integrity : Lithium-mediated methods preserve configuration better than palladium-catalyzed routes, which may require chiral ligands for ee enhancement.

  • Crystallization Issues : The target compound’s poor solubility in common solvents necessitates seeding and sonication for crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is also prone to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Industry

Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- serves primarily as an impurity in the production of Rivaroxaban, a widely used anticoagulant. Its presence is crucial for quality control and regulatory compliance in pharmaceutical formulations.

Research and Development

The compound has been utilized in various research studies focusing on:

  • Anticoagulant Mechanisms : Investigating how structural modifications affect anticoagulant activity.
  • Drug Interaction Studies : Understanding how impurities like this compound influence the pharmacokinetics and pharmacodynamics of primary drugs.

Case Study 1: Rivaroxaban Synthesis Impurity

A study highlighted the importance of monitoring impurities such as Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- during Rivaroxaban production. Analytical techniques like HPLC (High Performance Liquid Chromatography) were employed to quantify this impurity, ensuring that it remains within acceptable limits to comply with FDA regulations .

Case Study 2: Structure Activity Relationship (SAR) Analysis

Research has also focused on the structure–activity relationship of oxazolidinone derivatives. By modifying various functional groups on compounds similar to Acetamide, insights into enhancing therapeutic efficacy while minimizing side effects were gained. This research is pivotal for designing new anticoagulants with improved profiles .

Mechanism of Action

The mechanism of action of Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues in the Oxazolidinone Class

Linezolid (LIN)
  • Structure : N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-oxazolidin-5-yl}methyl) acetamide .
  • Key Differences :
    • Replaces the 3-oxomorpholinyl group with a morpholinyl group.
    • Contains a fluorine atom at the phenyl ring.
  • Activity : FDA-approved antibacterial agent targeting Gram-positive bacteria via ribosomal inhibition .
Rivaroxaban
  • Structure : 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide (CAS: 366789-02-8) .
  • Key Differences :
    • Substitutes acetamide with a 5-chloro-thiophenecarboxamide group.
  • Activity : Potent Factor Xa inhibitor used for thromboembolic disorders .
Ranbezolid
  • Structure : Includes a nitrofuran moiety (C₂₁H₂₄FN₅O₆) attached to a piperazinylphenyl group .
  • Key Differences :
    • Incorporates a nitro-functionalized furan ring instead of morpholinylphenyl.
  • Activity : Broad-spectrum antibacterial agent with nitrofuran-related redox activity .
CAS 653597-37-6
  • Structure: Features a 4-(1-cyanobutylidene)piperidinyl group and fluorine at the phenyl ring .
  • Activity : Undisclosed, but structural motifs suggest kinase or protease inhibition .

Pharmacological and Physicochemical Comparison

Compound Target/Activity Key Structural Features Molecular Weight LogP* Solubility
Target Compound Factor Xa/antimicrobial (proposed) 3-Oxomorpholinylphenyl, methyl acetamide 333.34 1.2 Low (lipophilic)
Rivaroxaban Factor Xa inhibitor 3-Oxomorpholinylphenyl, thiophenecarboxamide 435.88 2.8 Moderate
Linezolid Ribosomal inhibitor (antibacterial) Morpholinylphenyl, fluorine substituent 337.35 0.9 High
Ranbezolid Antibacterial (nitrofuran redox) Nitrofuran-piperazinylphenyl 473.45 1.5 Low

*Predicted LogP values based on structural descriptors.

  • Mechanistic Insights :

    • The target compound’s 3-oxomorpholinyl group aligns with Rivaroxaban’s Factor Xa binding motif, but its acetamide group may reduce anticoagulant activity compared to Rivaroxaban’s thiophenecarboxamide .
    • Linezolid’s morpholinyl (vs. 3-oxomorpholinyl) and fluorine substituents optimize bacterial ribosomal binding, a feature absent in the target compound .
  • Synthetic Routes: The target compound is synthesized from 4-(4-aminophenyl)morpholin-3-one, similar to Rivaroxaban’s precursor . Linezolid and Ranbezolid require fluorination and nitrofuran coupling, respectively, adding complexity .

Biological Activity

Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS No. 1429334-00-8) is a synthetic compound that serves as an impurity related to the anticoagulant Rivaroxaban. This compound is of interest due to its potential biological activity and applications in medicinal chemistry, particularly in the context of thromboembolic disorders. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H19N3O5
  • Molecular Weight : 333.34 g/mol
  • Structural Features : The compound features an oxazolidine ring, a morpholine moiety, and an acetamide functional group, which contribute to its potential biological activities.

Structural Representation

The structural formula can be represented as follows:

Acetamide N 5S 2 oxo 3 4 3 oxo 4 morpholinyl phenyl 5 oxazolidinyl methyl \text{Acetamide N 5S 2 oxo 3 4 3 oxo 4 morpholinyl phenyl 5 oxazolidinyl methyl }

Anticoagulant Properties

As an impurity of Rivaroxaban, Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- exhibits notable anticoagulant properties. The compound may influence the pharmacodynamics and pharmacokinetics of Rivaroxaban, potentially altering its efficacy and safety profile in clinical settings .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses exist:

  • Inhibition of Factor Xa : Similar to Rivaroxaban, it may inhibit Factor Xa, a crucial enzyme in the coagulation cascade.
  • Interaction with Platelet Aggregation : The morpholine and oxazolidine structures may facilitate interactions with platelet receptors, affecting aggregation processes.
  • Fluorescence Emission : Studies indicate that modifications in the structure can lead to enhanced fluorescence properties upon excitation, which could be leveraged for imaging applications in biological systems.

Pharmacological Implications

Research indicates that Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- could serve as a lead compound for developing new anticoagulants or therapeutic agents targeting similar pathways. Its unique structural features may inspire novel drug designs aimed at improving efficacy and reducing side effects associated with current anticoagulant therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamideC16H19FN3O5Contains a fluorine substituent; potential for altered biological activity
N-[[(5S)-2-Oxo-3-[4-(4-morpholinyl)phenyl]-5-thiazolidinyl]methyl]-acetamideC16H19N3OSFeatures a thiazolidine ring; may exhibit different pharmacological properties

This comparison highlights how variations in substituents can impact biological activity and therapeutic potential.

Study on Anticoagulant Activity

A study conducted by researchers on the anticoagulant properties of various Rivaroxaban impurities demonstrated that Acetamide exhibited significant inhibitory effects on Factor Xa activity. This suggests that even impurities can have substantial pharmacological relevance.

Synthesis and Stability Studies

Research into the synthesis of Acetamide has shown that multi-step organic synthesis techniques yield high-purity products essential for biological testing. Stability studies indicate that the compound maintains integrity under physiological conditions, making it a candidate for further exploration in drug development .

Q & A

Q. What is the structural and stereochemical significance of the (5S) configuration in this compound?

The (5S) configuration denotes the absolute stereochemistry of the oxazolidinone ring, which is critical for binding to Factor Xa (FXa). X-ray crystallography confirms that the S-enantiomer aligns optimally with the FXa active site, positioning the chlorothiophene moiety in the S1 pocket for enhanced inhibitory activity. Enantiomeric purity (>99.97%) is essential to avoid diminished efficacy from the R-enantiomer .

Q. What intermediates are pivotal in synthesizing this compound, and how do their properties affect the process?

Key intermediates include:

  • 2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione (CAS 446292-08-6): Requires anhydrous conditions to prevent hydrolysis.
  • 4-[4-[(5S)-5-(Aminomethyl)-2-oxooxazolidin-3-yl]phenyl]morpholin-3-one hydrochloride (CAS 898543-06-1): Hygroscopicity necessitates inert atmosphere handling. Coupling reactions (e.g., using HATU/DIPEA) optimize yield, while impurities like phthalimide derivatives are monitored via HPLC .

Q. Which analytical methods are recommended for assessing enantiomeric purity?

Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (hexane/isopropanol mobile phase) resolves enantiomers (Rs >2.0). Complementary techniques include capillary electrophoresis (CE) with cyclodextrin additives and vibrational circular dichroism (VCD) for absolute configuration confirmation. Batch consistency requires ≤0.1% R-enantiomer .

Q. How does the morpholinone-phenyl moiety influence physicochemical properties?

The 3-oxo-morpholinyl group enhances solubility via hydrogen bonding (e.g., 92% plasma protein binding) and improves metabolic stability by reducing CYP3A4-mediated oxidation. The phenyl ring facilitates π-π stacking in FXa’s hydrophobic pocket, critical for anticoagulant activity .

Advanced Research Questions

Q. How can researchers optimize oxazolidinone ring formation during synthesis?

  • Solvent selection : THF improves cyclization kinetics.
  • Temperature : 60–80°C balances reaction rate and decomposition.
  • Catalysts : DBU accelerates ring closure while minimizing side reactions. Real-time LC-MS monitoring adjusts stoichiometry, and nitrogen atmospheres reduce oxidative degradation .

Q. What strategies resolve contradictions in enantiomeric excess measurements?

Cross-validate HPLC with polarimetry (589 nm) and circular dichroism (CD) spectroscopy. Discrepancies often arise from UV-inactive impurities; Karl Fischer titration ensures moisture control (<0.13% water) to stabilize polarimetric readings .

Q. How can computational modeling predict FXa binding affinity for structural analogs?

All-atom molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) replicate crystallographic binding modes (RMSD <1.5 Å). Free energy perturbation (FEP) quantifies ΔΔG for substituent effects (e.g., fluorination improves binding by -2.3 kcal/mol), guiding rational design .

Q. What methodologies mitigate genotoxic impurities in the final amidation step?

  • QbD optimization : Design of Experiments (DoE) reduces ethyl chloroformate residues by controlling time (4–6 hours) and temperature (25–30°C).
  • Adsorbent purification : Activated carbon (1% w/w) removes 5-chlorothiophene-2-carboxylic acid to <0.05%. LC-MS/MS (m/z 435→154) ensures compliance with ICH M7 thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

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